Cas no 16087-92-6 (1-(Thiophen-2-ylmethyl)pyrrolidine)

1-(Thiophen-2-ylmethyl)pyrrolidine structure
16087-92-6 structure
Product Name:1-(Thiophen-2-ylmethyl)pyrrolidine
CAS No:16087-92-6
MF:C9H13NS
MW:167.27122092247
CID:1340762
PubChem ID:12788070
Update Time:2025-09-19

1-(Thiophen-2-ylmethyl)pyrrolidine Chemical and Physical Properties

Names and Identifiers

    • Pyrrolidine, 1-(2-thienylmethyl)-
    • 1-(thiophen-2-ylmethyl)pyrrolidine
    • SCHEMBL7050984
    • DTXSID80509869
    • WNJQTXGJPVTGHK-UHFFFAOYSA-N
    • 1-(2-Thienylmethyl)pyrrolidine
    • BS-21657
    • N-[(2-Thienyl)methyl]pyrrolidine
    • DB-131590
    • 1-[(Thiophen-2-yl)methyl]pyrrolidine
    • 16087-92-6
    • 1-(Thiophen-2-ylmethyl)pyrrolidine
    • Inchi: 1S/C9H13NS/c1-2-6-10(5-1)8-9-4-3-7-11-9/h3-4,7H,1-2,5-6,8H2
    • InChI Key: WNJQTXGJPVTGHK-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1CN1CCCC1

Computed Properties

  • Exact Mass: 167.07687059g/mol
  • Monoisotopic Mass: 167.07687059g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 31.5Ų

1-(Thiophen-2-ylmethyl)pyrrolidine Pricemore >>

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Additional information on 1-(Thiophen-2-ylmethyl)pyrrolidine

Pyrrolidine, 1-(2-thienylmethyl)- (CAS No. 16087-92-6): A Comprehensive Overview of Its Applications and Recent Research Findings

Pyrrolidine, 1-(2-thienylmethyl)-, identified by its CAS number 16087-92-6, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by a pyrrolidine ring substituted with a 2-thienylmethyl group, exhibits a unique structural framework that makes it a valuable intermediate in the development of various pharmacologically active molecules.

The< strong>pyrrolidine moiety is a six-membered nitrogen-containing ring that is commonly found in numerous natural products and pharmaceuticals. Its structural flexibility and ability to form hydrogen bonds make it an ideal scaffold for drug design. The incorporation of a< strong>2-thienylmethyl group further enhances its chemical diversity, allowing for the creation of complex derivatives with tailored biological activities.

In recent years, Pyrrolidine, 1-(2-thienylmethyl)- has been extensively studied for its potential applications in medicinal chemistry. Researchers have explored its utility as a building block in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its role in developing compounds that interact with enzymes involved in cancer metabolism and inflammation.

One of the most compelling aspects of Pyrrolidine, 1-(2-thienylmethyl)- is its versatility in derivative synthesis. The presence of both the pyrrolidine and thienylmethyl groups provides multiple sites for functionalization, enabling chemists to design molecules with specific pharmacokinetic and pharmacodynamic properties. This has led to the discovery of several novel compounds that show promise in preclinical studies.

Recent research has highlighted the< strong>Pyrrolidine, 1-(2-thienylmethyl)--based derivatives as potential candidates for treating neurological disorders. The structural features of these compounds allow them to modulate neurotransmitter systems, offering new avenues for therapeutic intervention. For example, derivatives with enhanced binding affinity to certain receptor subtypes have shown efficacy in animal models of Alzheimer's disease and Parkinson's disease.

The< strong>CAS No. 16087-92-6 registry confirms the unique identity and purity standards of this compound, ensuring consistency in experimental protocols across different research groups. This standardized identification is crucial for reproducibility and comparability in scientific studies.

The synthesis of< strong>Pyrrolidine, 1-(2-thienylmethyl)- involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. Techniques such as cross-coupling reactions, cyclization processes, and metal-catalyzed transformations are commonly employed to construct the desired molecular framework. These synthetic strategies not only showcase the versatility of< strong>Pyrrolidine, 1-(2-thienylmethyl)- as a scaffold but also contribute to the broader arsenal of synthetic methodologies available to medicinal chemists.

In addition to its pharmaceutical applications, Pyrrolidine, 1-(2-thienylmethyl)- has found utility in materials science and agrochemical research. Its structural motifs are incorporated into polymers and coatings that exhibit enhanced durability and biodegradability. In agrochemistry, derivatives of this compound have been investigated for their potential as herbicides and fungicides, offering sustainable alternatives to traditional agrochemicals.

The future prospects of< strong>Pyrrolidine, 1-(2-thienylmethyl)- are promising, with ongoing research aimed at expanding its applications and understanding its mechanistic insights. Advanced computational techniques are being leveraged to predict novel derivatives with improved pharmacological profiles. Furthermore, interdisciplinary approaches combining organic chemistry with bioinformatics are expected to accelerate the discovery process.

In conclusion,< strong>Pyrrolidine, 1-(2-thienylmethyl)- (CAS No. 16087-92-6) represents a cornerstone compound in modern chemical research. Its unique structural features and versatile reactivity make it an indispensable tool for developing innovative therapeutics and materials. As scientific understanding continues to evolve, the potential applications of this compound are likely to expand even further, solidifying its importance in both academic and industrial settings.

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